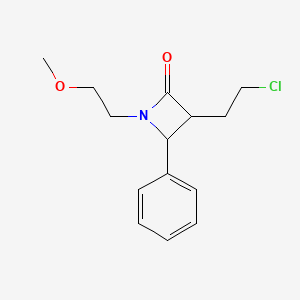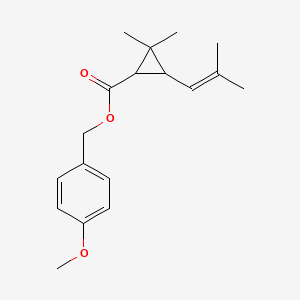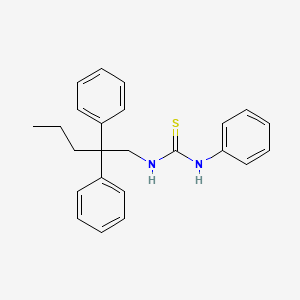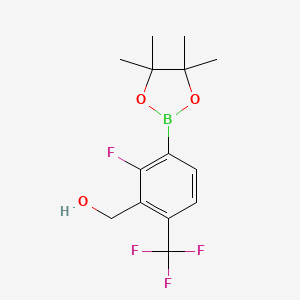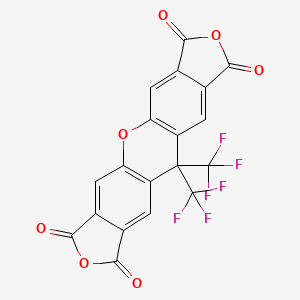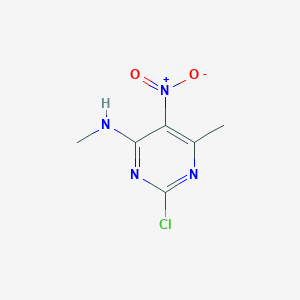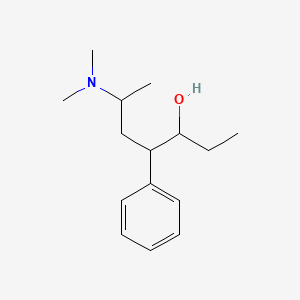![molecular formula C13H12ClNO3 B14016311 (8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate CAS No. 88062-21-9](/img/structure/B14016311.png)
(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a furoindole core and an acetate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the corresponding indole product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Wissenschaftliche Forschungsanwendungen
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Benzofuro[3,2-b]indole: A related compound with a fused benzofuran ring.
Uniqueness
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
88062-21-9 |
|---|---|
Molekularformel |
C13H12ClNO3 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate |
InChI |
InChI=1S/C13H12ClNO3/c1-7(16)17-6-9-4-8-5-11-10(2-3-15-11)12(14)13(8)18-9/h2-3,5,9,15H,4,6H2,1H3 |
InChI-Schlüssel |
VIEXRYVUBQOJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CC2=CC3=C(C=CN3)C(=C2O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


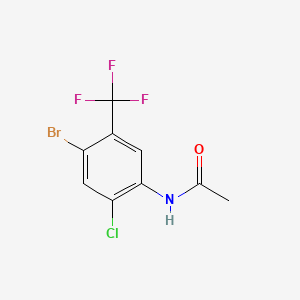
![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
